6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione
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Overview
Description
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups such as the hydroxy and nitro groups. Common reagents used in these reactions include nitrating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0{2,7}]tetradeca-1(9),2(7),3,5-tetraene
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Uniqueness
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H5N3O5S |
---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione |
InChI |
InChI=1S/C10H5N3O5S/c14-5-2-6(15)11-7-3-1-4(13(17)18)9(16)12-10(3)19-8(5)7/h1-2H,(H,12,16)(H2,11,14,15) |
InChI Key |
UHBHCYFYVSRWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=C1C3=C(S2)C(=CC(=O)N3)O)[N+](=O)[O-] |
Origin of Product |
United States |
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